Introduction: Understanding MOPSO in the Context of Biological Buffers
Introduction: Understanding MOPSO in the Context of Biological Buffers
An In-depth Technical Guide to the pKa of MOPSO Sodium Salt
3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer that belongs to the series of biological buffers first described by Dr. Norman E. Good and his colleagues.[1][2] These "Good's buffers" were systematically developed to address the limitations of traditional buffering agents like phosphate and Tris, which often exhibit cytotoxicity, membrane permeability, or inappropriate pKa values for biological research.[2][3] MOPSO, a structural analogue of the more common MOPS buffer, is distinguished by a hydroxyl group on the propane moiety.[4] This modification enhances its solubility and other key characteristics, making it an invaluable tool for researchers and drug development professionals who require precise pH control in the near-neutral range.[5][6]
This guide provides a detailed examination of the acid dissociation constant (pKa) of MOPSO, the foundational parameter governing its function as a buffer. We will explore its value at standard temperature, the factors that influence it, and the rigorous methodology for its experimental determination.
Section 1: The Acid Dissociation Constant (pKa) of MOPSO at 25°C
The pKa is the pH at which a buffer is present in equal concentrations of its acidic and basic forms, representing the point of its maximum buffering capacity. For MOPSO sodium salt at 25°C, the reported pKa value is typically 6.9 .[5][7][8] Some sources may also report slightly different values, such as 6.88 or 7.2, which can arise from variations in experimental conditions and measurement techniques.[4][9]
This pKa value places MOPSO in an ideal position to buffer solutions within a pH range of approximately 6.2 to 7.9 .[5][9] Its effectiveness is centered around pH 6.9, making it highly suitable for a wide array of biological applications that require a stable, slightly acidic to neutral environment, such as cell culture, enzyme assays, and biopharmaceutical formulations.[5][10]
Section 2: Key Physicochemical Properties of MOPSO
The utility of a buffer extends beyond its pKa. The properties of MOPSO, summarized in the table below, were intentionally designed to ensure minimal interference with biological systems, a core principle of Good's buffers.[11]
| Property | Value / Characteristic | Significance in Research |
| pKa at 25°C | 6.9[5][7] | Provides maximum buffering capacity at a physiologically relevant pH. |
| Useful pH Range | 6.2 - 7.9[5][9] | Versatile for a wide range of biological and biochemical experiments. |
| Molecular Formula | C₇H₁₄NNaO₅S[4] | Defines the chemical identity and molecular weight. |
| Molecular Weight | 247.2 g/mol [4][7] | Essential for accurate preparation of buffer solutions of a specific molarity. |
| Solubility | High solubility in water[4][12] | Allows for the preparation of concentrated stock solutions and ensures homogeneity. |
| Membrane Permeability | Low[2][11] | As a zwitterion, it does not readily cross cell membranes, preventing interference with intracellular pH and processes.[13] |
| Metal Ion Binding | Low complexation ability[2] | Minimizes interference with metal-dependent enzymes and processes. |
| UV/Visible Absorbance | Negligible in the 240-700 nm range[2][3] | Ensures compatibility with spectrophotometric assays commonly used in research. |
Section 3: Critical Factors Influencing the pKa of MOPSO
While the pKa is a constant under defined conditions, it is crucial for researchers to understand that this value is not absolute. Environmental factors can shift the effective pKa, impacting the pH of the final buffer solution.
Temperature Dependence
The dissociation of most buffers, including MOPSO, is a temperature-dependent process. For Good's buffers, the pKa generally decreases as the temperature rises. This relationship is defined by the temperature coefficient (dpKa/dT). For the closely related MOPS buffer, the dpKa/dT is approximately -0.013 pH units per degree Celsius.[14] A similar dependency is expected for MOPSO.
Causality: This means that a MOPSO buffer prepared to pH 6.9 at 25°C will have a lower pH if heated and a higher pH if cooled. For experiments conducted at temperatures other than 25°C (e.g., cell culture at 37°C or enzyme kinetics at 4°C), it is imperative to adjust the final pH of the buffer at the target experimental temperature to ensure accuracy and reproducibility.[15]
Ionic Strength and Concentration
Good's buffers were selected for their minimal salt effects, meaning their pKa is relatively stable across different ionic compositions.[1][12] However, at very high salt concentrations, the activity of the ions in solution changes, which can cause minor shifts in the pKa. Similarly, the concentration of the buffer itself can have a small influence. For most standard biological applications, these effects are minimal, but they can become significant in studies involving high ionic strength media.[16]
Section 4: Authoritative Protocol for Experimental pKa Determination
To ensure scientific integrity, the pKa of a buffer like MOPSO must be determined through a self-validating and precise methodology. Potentiometric titration is the gold-standard method for this purpose.
Principle of the Method
This protocol involves the precise titration of the acidic form of MOPSO with a standardized strong base (e.g., NaOH). By monitoring the pH of the solution with a calibrated electrode as the base is added, a titration curve is generated. The pKa is determined as the pH value at the half-equivalence point, where the concentrations of the protonated (acidic) and deprotonated (basic) forms of MOPSO are equal.
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare a ~0.1 M solution of MOPSO (free acid form) in high-purity, CO₂-free deionized water. The exclusion of CO₂ is critical as its dissolution forms carbonic acid, which will interfere with the titration.
-
Prepare and accurately standardize a ~0.1 M solution of sodium hydroxide (NaOH). The precise concentration of the titrant is essential for accurate results.
-
-
Instrumentation Setup and Calibration:
-
Set up a temperature-controlled titration vessel. A jacketed beaker connected to a water bath set precisely to 25.0 ± 0.1°C is required.
-
Calibrate a high-quality pH meter using at least two, preferably three, certified standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Ensure the electrode and meter are equilibrated to 25°C.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50.00 mL) of the MOPSO solution into the temperature-controlled vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution. Allow the readings to stabilize.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a calibrated burette.
-
After each increment, stir the solution gently and record the stable pH reading and the total volume of NaOH added. Continue this process well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found accurately by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
Calculate the volume of NaOH at the half-equivalence point (Veq/2).
-
The pKa is the pH of the solution corresponding to this half-equivalence volume on the titration curve.
-
Section 5: Visualization of the pKa Determination Workflow
The following diagram illustrates the logical flow of the potentiometric titration protocol for determining the pKa of MOPSO.
Caption: Workflow for the potentiometric determination of buffer pKa.
Section 6: Applications in Research and Drug Development
The well-defined pKa and biocompatible properties of MOPSO make it a preferred buffer in several critical applications:
-
Cell Culture Media: MOPSO is used to maintain stable pH in various cell culture systems, ensuring optimal conditions for cell growth and viability.[5]
-
Biopharmaceutical Formulations: In both upstream (cell growth) and downstream (purification) processes, MOPSO provides robust pH control, which is essential for maintaining the stability and activity of protein-based therapeutics.[5]
-
Diagnostic Reagents: The clarity and non-reactivity of MOPSO make it an excellent buffering component in diagnostic kits and assays where precise pH is critical for reliable results.[5]
-
Electrophoresis: Like its counterpart MOPS, MOPSO can be used as a running buffer in certain electrophoresis systems, particularly for separating RNA, where maintaining a pH below 8 is crucial to prevent hydrolysis.[9]
Conclusion
The pKa of 6.9 at 25°C is the most critical parameter defining the utility of MOPSO sodium salt as a biological buffer. This value, combined with its adherence to the stringent criteria set forth for Good's buffers, makes it an excellent choice for researchers and drug developers requiring precise and stable pH control in the slightly acidic to neutral range. A thorough understanding of its pKa, the factors that influence it, and the rigorous methods for its verification are essential for ensuring the accuracy, reproducibility, and integrity of scientific research.
References
- Sigma-Aldrich. (n.d.). MOPSO sodium salt (M8767)
- Hubei New Desheng Material Technology Co., Ltd. (n.d.). High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis.
- Hubei New Desheng Material Technology Co., Ltd. (n.d.). What are the common characteristics of Good's buffering agents.
- Wikipedia. (n.d.). Good's buffers.
- Interchim. (n.d.). Good's buffers (biological buffers).
- TCI AMERICA. (n.d.). Good's Buffering Agents.
- AMRESCO. (n.d.). The SOLUTION for All of Your Buffer Needs.
- Desheng. (2024). What are the factors that can change the properties of MOPS Buffer?
- BenchChem. (n.d.).
- Boston BioProducts. (n.d.). Overview: Good's Buffers.
- Hubei New Desheng Material Technology Co., Ltd. (n.d.).
-
Roy, R. N., et al. (2009). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Chemical & Engineering Data, 54(4), 1215–1220. [Link]
- Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt (3-(N-Morpholinyl)-2-hydroxypropanesulfonic acid sodium salt).
- LookChem. (n.d.). Cas 79803-73-9, MOPSO sodium salt.
- Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt.
- Thermodynamics Research Center. (2011). Solubility and phase separation of 4-morpholinepropanesulfonic acid (MOPS), and 3-morpholino-2-hydroxypropanesulfonic acid (MOPSO) in aqueous 1,4-dioxane and ethanol solutions.
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